![molecular formula C20H24N6O3S B2824892 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide CAS No. 2320473-64-9](/img/structure/B2824892.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide
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Overview
Description
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Anti-Asthmatic Activities
Research on similar triazolopyridazine derivatives, such as in the study by Kuwahara et al. (1997), has shown potential in treating respiratory diseases. Compounds in this family exhibited significant anti-asthmatic activity by inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).
Herbicidal Activities
Ren et al. (2000) described triazolopyrimidinesulfonamides, which share structural similarities with the queried compound, as effective herbicides. Their study focused on the biophore models of these compounds and their effectiveness against various species (Ren et al., 2000).
Antibacterial and Antioxidant Activities
N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methyl benzenesulfonamide, a related compound, demonstrated potent antibacterial and antioxidant activities in a study by Reddy et al. (2016). This indicates the potential of similar compounds in treating bacterial infections and their use as antioxidants (Reddy et al., 2016).
Antitumor Activity
A study by Fares et al. (2014) on pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, which are structurally related to the compound , showed significant antitumor activity. This suggests the potential use of similar compounds in cancer therapy (Fares et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are known to interact with various target receptors .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The structure–activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which have profound importance in drug design, discovery, and development, has been discussed .
properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-13-10-16(6-7-17(13)29-3)30(27,28)24(2)15-11-25(12-15)19-9-8-18-21-22-20(14-4-5-14)26(18)23-19/h6-10,14-15H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYWRQLTBQDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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